Cas no 1286600-66-5 ((R)-Apomorphine-d3 Hydrochloride)
(R)-Apomorphine-d3 Hydrochloride Chemical and Physical Properties
Names and Identifiers
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- (R)-Apomorphine-d3 Hydrochloride
- (6Ar)-6-(trideuteriomethyl)-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol;hydrochloride
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- Inchi: 1S/C17H17NO2.ClH/c1-18-8-7-10-3-2-4-12-15(10)13(18)9-11-5-6-14(19)17(20)16(11)12;/h2-6,13,19-20H,7-9H2,1H3;1H/t13-;/m1./s1/i1D3;
- InChI Key: SKYZYDSNJIOXRL-XJAUMXQESA-N
- SMILES: Cl.OC1=C(C=CC2=C1C1=CC=CC3CCN(C([2H])([2H])[2H])[C@H](C2)C=31)O
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 0
- Complexity: 374
- Topological Polar Surface Area: 43.7
(R)-Apomorphine-d3 Hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A727502-1mg |
(R)-Apomorphine-d3 Hydrochloride |
1286600-66-5 | 1mg |
$ 253.00 | 2023-04-19 | ||
| TRC | A727502-10mg |
(R)-Apomorphine-d3 Hydrochloride |
1286600-66-5 | 10mg |
$ 1918.00 | 2023-04-19 |
(R)-Apomorphine-d3 Hydrochloride Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
Additional information on (R)-Apomorphine-d3 Hydrochloride
Introduction to (R)-Apomorphine-d3 Hydrochloride
(R)-Apomorphine-d3 Hydrochloride is a compound with the CAS number 1286600-66-5, which has garnered significant attention in the fields of pharmacology and neuroscience due to its unique properties and potential therapeutic applications. This compound is a derivative of apomorphine, a well-known dopamine receptor agonist, and the addition of deuterium in the form of d3 enhances its stability and pharmacokinetic profile, making it particularly useful in research and clinical settings.
The structural modification of apomorphine to include deuterium atoms introduces several advantages. Deuterium substitution can influence the compound's metabolic stability, potentially reducing its susceptibility to enzymatic degradation. This modification is particularly beneficial in studies requiring precise control over drug metabolism and bioavailability. Recent research has highlighted the importance of such modifications in optimizing drug candidates for therapeutic use, especially in conditions where prolonged or controlled release is desired.
One of the most promising applications of (R)-Apomorphine-d3 Hydrochloride lies in its potential use as a treatment for neurodegenerative disorders, such as Parkinson's disease. Dopamine receptor agonists like apomorphine are known to alleviate symptoms associated with dopamine deficiency, and the deuterated version may offer improved efficacy and reduced side effects compared to traditional formulations. Studies have shown that deuterium substitution can enhance the compound's half-life, leading to more consistent therapeutic effects over time.
In addition to its therapeutic potential, (R)-Apomorphine-d3 Hydrochloride has been utilized as a tool in drug discovery and development. Its unique properties make it an ideal candidate for investigating the mechanisms of dopamine receptor activation and modulation. Researchers have employed this compound in preclinical studies to better understand the relationship between drug structure, receptor binding affinity, and pharmacodynamic outcomes.
The synthesis of (R)-Apomorphine-d3 Hydrochloride involves advanced chemical techniques that ensure high purity and stereochemical integrity. The process typically begins with the preparation of apomorphine hydrochloride, followed by selective deuteration at specific positions on the molecule. This step requires precise control over reaction conditions to achieve the desired substitution pattern without compromising the compound's overall structure.
Recent advancements in analytical techniques have enabled researchers to characterize (R)-Apomorphine-d3 Hydrochloride with unprecedented accuracy. High-resolution mass spectrometry and nuclear magnetic resonance spectroscopy are commonly used to confirm the compound's molecular formula and stereochemistry. These analyses are crucial for ensuring the reliability of experimental results and for meeting regulatory standards in preclinical and clinical trials.
The pharmacokinetic profile of (R)-Apomorphine-d3 Hydrochloride has been extensively studied, with particular emphasis on its absorption, distribution, metabolism, and excretion (ADME) properties. Early findings suggest that deuterium substitution may lead to slower metabolic clearance compared to non-deuterated apomorphine hydrochloride, potentially reducing dosing frequency and improving patient compliance.
In terms of safety, preliminary toxicological studies indicate that (R)-Apomorphine-d3 Hydrochloride exhibits a favorable safety profile at therapeutically relevant doses. However, further research is needed to fully characterize its long-term safety and potential for adverse effects in different patient populations.
The future outlook for (R)-Apomorphine-d3 Hydrochloride appears promising, with ongoing research exploring its potential applications in both therapeutic and diagnostic contexts. Its unique combination of dopaminergic activity and enhanced stability positions it as a valuable asset in the development of novel treatments for neurological disorders.
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